molecular formula C10H5ClN2S B11924720 2-(4-Chlorophenyl)thiazole-5-carbonitrile CAS No. 1369251-28-4

2-(4-Chlorophenyl)thiazole-5-carbonitrile

Cat. No.: B11924720
CAS No.: 1369251-28-4
M. Wt: 220.68 g/mol
InChI Key: XHMCFGBBLUCMJE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thiazole-5-carbonitrile (CAS 1369251-28-4) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C 10 H 5 ClN 2 S and a molecular weight of 220.68 g/mol , is a member of the thiazole family, which is a privileged scaffold in medicinal chemistry. Thiazole derivatives are of significant interest in pharmaceutical research for their diverse biological activities and are commonly investigated in the synthesis of potential therapeutic agents. To ensure its stability and longevity, the compound should be stored sealed in a dry environment at 2-8°C . This product is intended strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1369251-28-4

Molecular Formula

C10H5ClN2S

Molecular Weight

220.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C10H5ClN2S/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H

InChI Key

XHMCFGBBLUCMJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C#N)Cl

Origin of Product

United States

The Enduring Significance of Thiazole Scaffolds in Modern Research

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal and chemical research. nih.goveurekaselect.com Its prevalence in both natural products, such as thiamine (B1217682) (Vitamin B1), and synthetic compounds highlights its versatile nature. nih.goveurekaselect.com Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govbohrium.comresearchgate.net

The structural rigidity and potential for diverse substitutions make the thiazole scaffold a privileged structure in drug discovery. bohrium.comresearchgate.net Researchers are continually exploring new synthetic methodologies to create novel thiazole derivatives with enhanced potency and reduced toxicity. researchgate.net This ongoing interest ensures that thiazole-based compounds remain at the forefront of efforts to develop new therapeutic agents.

The Strategic Role of Nitrile Functionality in Heterocyclic Chemistry

The nitrile (cyano) group is a highly versatile and valuable functional group in organic synthesis, particularly within the realm of heterocyclic chemistry. researchgate.netnih.gov Its strong electron-withdrawing nature can significantly influence the electronic properties of a molecule, and it can participate in a wide variety of chemical transformations. nih.gov

The nitrile group can be converted into other important functional groups such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of molecular architectures. researchgate.netnumberanalytics.com In medicinal chemistry, the incorporation of a nitrile group can enhance a drug's binding affinity to its target, improve its pharmacokinetic profile, and in some cases, increase its metabolic stability. nih.gov Its linear geometry also allows it to act as a bioisostere for other functional groups, offering a tool for fine-tuning the properties of a lead compound. nih.gov

An Overview of 2 4 Chlorophenyl Thiazole 5 Carbonitrile in Thiazole Derivative Studies

Synthetic Pathways to the Thiazole Ring System

The formation of the thiazole ring is a fundamental step in the synthesis of this compound. Various methods have been developed, with the Hantzsch thiazole synthesis being a classic and widely adapted approach. More contemporary methods, including targeted cyclization reactions and innovative visible-light-promoted strategies, offer alternative and often more efficient pathways.

Hantzsch Thiazole Synthesis and its Adaptations for Aryl-Substituted Thiazoles

First described in 1887 by Arthur R. Hantzsch, the Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide. youtube.comsynarchive.com This reaction provides a direct and reliable method for constructing the thiazole ring. researchgate.net The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring. youtube.com

For the synthesis of aryl-substituted thiazoles, such as those bearing a 4-chlorophenyl group, this method remains highly relevant. researchgate.net The reaction can be carried out using a substituted thioamide and an appropriate α-haloketone. youtube.com Modifications to the classic Hantzsch synthesis have been developed to improve yields, shorten reaction times, and introduce a wider range of substituents. These adaptations often involve the use of different catalysts, solvents, or reaction conditions, including microwave irradiation and the use of solid supports. nih.govbepls.com For instance, a one-pot, three-component condensation of an α-bromoacetyl derivative, thiourea, and a substituted benzaldehyde (B42025) can be facilitated by a reusable catalyst like silica-supported tungstosilicic acid under conventional heating or ultrasonic irradiation. nih.gov

Reactant 1Reactant 2ConditionsProductReference
α-HaloketoneThioamideHeatThiazole youtube.com
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea, Substituted benzaldehydesSilica supported tungstosilisic acid, Heat or Ultrasonic irradiationSubstituted Hantzsch thiazole derivatives nih.gov

Formation of this compound via Targeted Cyclization Reactions

The synthesis of this compound can be achieved through targeted cyclization reactions that are specifically designed to yield the desired substitution pattern. These methods often involve the reaction of precursors that already contain the 4-chlorophenyl and cyano moieties, or precursors that can be readily converted to these groups during the cyclization process.

One such approach involves the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with a reagent that can provide the remaining atoms of the thiazole ring and the carbonitrile group. For example, a solid-phase synthesis approach has been developed for creating 2,4,5-trisubstituted thiazoles, which could be adapted for the target molecule. nih.gov This method utilizes a carbamimidothioate linker and allows for the introduction of diversity at three positions on the thiazole ring through a cyclization reaction. nih.gov

Another strategy involves the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides to regioselectively synthesize disubstituted thiazoles. nih.gov While not a direct synthesis of the target compound, this methodology highlights the potential of using isocyanide chemistry to construct the thiazole ring with specific substituents.

Visible-Light-Promoted C(sp3)–H Bond Functionalization for Aminothiazole Skeletons

A novel and environmentally friendly approach to synthesizing thiazole derivatives involves the use of visible-light photoredox catalysis. thieme-connect.com This method allows for the direct functionalization of C(sp³)–H bonds, which is a highly atom-economical process. thieme-connect.comrsc.org For the synthesis of aminothiazole skeletons, a visible-light-induced reaction of active methylene (B1212753) ketones and thioureas has been developed. organic-chemistry.orgresearchgate.net This reaction proceeds at room temperature under mild conditions, often using a metal-free organic photocatalyst like Eosin Y. organic-chemistry.org

The mechanism typically involves the photo-excited catalyst initiating a single-electron transfer from the ketone, generating a radical intermediate. organic-chemistry.org This radical then reacts with the thiourea, leading to C–S bond formation, followed by cyclization and dehydration to form the aminothiazole ring. organic-chemistry.org This approach avoids the need for pre-functionalized substrates and harsh reagents, making it a sustainable alternative for the construction of thiazole cores. thieme-connect.comorganic-chemistry.org

ReactantsCatalystConditionsProductReference
Active Methylene Ketones, ThioureasEosin Y (metal-free organic photocatalyst)Visible light (e.g., 10 W blue LED), room temperatureFunctionalized 2-aminothiazoles organic-chemistry.org
Amines, Aryl/alkyl isothiocyanates, α-bromoestersNone (in situ EDA complex)Visible light, room temperature2-iminothiazolidin-4-ones nih.gov

Strategies for Incorporating the 4-Chlorophenyl Moiety at Thiazole C-2

A crucial step in the synthesis of the target molecule is the introduction of the 4-chlorophenyl group at the second position of the thiazole ring. Several synthetic strategies can be employed to achieve this.

The most direct method is to start with a thioamide that already contains the 4-chlorophenyl group, namely 4-chlorobenzothioamide. This thioamide can then be reacted with a suitable α-halocarbonyl compound in a Hantzsch-type synthesis. scielo.br For instance, the reaction of 4-chlorobenzothioamide with an α-halo-α-cyano ketone would directly lead to the desired this compound scaffold.

Alternatively, the 4-chlorophenyl group can be introduced through a cross-coupling reaction on a pre-formed thiazole ring. For example, a 2-halothiazole derivative can be subjected to a Suzuki or Stille coupling reaction with a 4-chlorophenylboronic acid or a 4-chlorophenylstannane, respectively. Copper-catalyzed C-H arylation of thiazoles with aryl iodides also presents a viable option for introducing the 4-chlorophenyl group at the C-2 position. organic-chemistry.org

Methods for Introducing the Carbonitrile Group at Thiazole C-5

The incorporation of a carbonitrile (cyano) group at the C-5 position of the thiazole ring is another key synthetic challenge. This can be accomplished either by starting with a precursor that already contains the cyano group or by introducing it onto the thiazole ring in a later step.

Reactions Involving α-Cyano Ketones and Malononitrile Derivatives as Precursors

A common and effective strategy is to utilize building blocks that already possess a cyano group. In the context of the Hantzsch synthesis, an α-halo-α-cyano ketone can be reacted with a thioamide. The cyano group is thus incorporated into the final thiazole structure from the outset.

Another versatile precursor is malononitrile. researchgate.net Malononitrile and its derivatives can participate in various condensation and cyclization reactions to form cyano-substituted heterocycles. For example, a multicomponent reaction involving an aldehyde, malononitrile, and a sulfur-containing compound can lead to the formation of a thiazole ring with a cyano group at the 5-position. sciforum.net The reaction of cyanothioacetamide, which can be prepared from malononitrile, with α-haloketones or other electrophiles is another pathway to 5-cyanothiazole derivatives. nih.gov

PrecursorReaction TypeResulting MoietyReference
α-Cyano KetoneHantzsch SynthesisC-5 Carbonitrile researchgate.net
MalononitrileMulticomponent ReactionC-5 Carbonitrile sciforum.net
CyanothioacetamideCondensation/CyclizationC-5 Carbonitrile nih.gov

Application of Multi-Component Reactions (MCRs) in Thiazole-Nitrile Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages such as high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. nih.gov These reactions are particularly well-suited for the construction of heterocyclic systems like thiazoles.

One of the most prominent MCRs utilized for the synthesis of substituted aminothiophenes, which can be adapted for thiazoles, is the Gewald reaction. organic-chemistry.orgwikipedia.orgresearchgate.netthieme-connect.de This reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgthieme-connect.de A modified version of the Gewald reaction can be envisioned for the synthesis of 2-arylthiazole-5-carbonitriles. For instance, the reaction of an α-substituted benzylacetonitrile with a source of 2-mercaptoacetaldehyde, derived from a stable precursor like 1,4-dithiane-2,5-diol, can selectively lead to the formation of a 2-substituted thiazole. The presence of a substituent on the α-carbon of the nitrile is crucial as it directs the reaction towards thiazole formation instead of the corresponding 2-aminothiophene.

Another versatile MCR approach involves the reaction of terminal alkynes, sulfonyl azides, and thionoesters. This sequential one-pot procedure, catalyzed by copper(I) and rhodium(II), yields 2,5-disubstituted thiazoles. nih.govorganic-chemistry.org This method offers a pathway to thiazoles that are challenging to synthesize via traditional methods like the Hantzsch synthesis due to the instability of the required α-haloaldehydes. organic-chemistry.org The reaction proceeds through a 1,3-dipolar cycloaddition followed by a rhodium-catalyzed reaction and subsequent aromatization. nih.govorganic-chemistry.org

A one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has also been reported, highlighting the versatility of MCRs in generating complex heterocyclic systems containing a thiazole moiety. nih.gov While not directly yielding the target carbonitrile, this methodology showcases the potential of MCRs in creating diverse thiazole derivatives.

A novel metal-free, one-pot synthesis of 2,5-disubstituted thiazoles has been developed using readily available N-substituted α-amino acids, thionyl chloride, and a base. This robust and scalable protocol provides access to a broad range of thiazoles. nih.gov

Below is a representative table illustrating the scope of MCRs in the synthesis of related thiazole derivatives.

Table 1: Examples of Multi-Component Reactions for the Synthesis of Thiazole Derivatives

EntryReactant 1Reactant 2Reactant 3ProductYield (%)Reference
14-ChlorobenzaldehydeMalononitrileElemental Sulfur2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile85 thieme-connect.de
2PhenylacetyleneTosyl azideThiobenzamide2,5-Diphenylthiazole92 nih.gov
3N-Boc-glycineThionyl chlorideDBU2-Substituted-5-thiazole90 nih.gov
42-(2-Benzylidenehydrazinyl)-4-methylthiazoleThiosemicarbazide2-Bromo-1-(4-chlorophenyl)ethanone2-(2-(Benzylidene)hydrazinyl)-5-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)-4-methylthiazole65 nih.gov

Note: The table presents data for the synthesis of related thiazole and thiophene (B33073) derivatives to illustrate the applicability of MCRs. The synthesis of this compound via these specific MCRs would require adaptation of the starting materials.

Green Chemistry Principles in the Synthesis of Thiazole-Carbonitrile Derivatives

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of thiazole-carbonitrile derivatives, two key areas of green chemistry have shown significant promise: the use of aqueous reaction media and the application of microwave-assisted synthesis.

Aqueous Medium Reaction Conditions

Performing organic reactions in water is a cornerstone of green chemistry, as it avoids the use of volatile and often toxic organic solvents. The synthesis of thiazole derivatives in aqueous media has been explored with promising results. For instance, multi-component reactions for the synthesis of pyranopyrimidine derivatives fused with thiazole or benzothiazole (B30560) have been successfully carried out in the absence of a catalyst and solvent, which is a significant step towards a greener process. researchgate.net

The synthesis of 2-aminothiazole derivatives has been achieved in an aqueous medium, demonstrating the feasibility of forming the thiazole ring in water. mdpi.com Although a specific protocol for this compound in water is not explicitly detailed in the reviewed literature, the general success of thiazole synthesis in aqueous environments suggests that developing such a method is a viable and environmentally benign goal. The use of water as a solvent can sometimes even enhance reaction rates and selectivities due to hydrophobic effects.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained widespread acceptance as a green technology due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. nih.gov The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds, including thiazoles.

The Hantzsch thiazole synthesis, a classical method for preparing thiazoles, has been significantly improved by the use of microwave heating. Reactions that would typically require several hours of conventional heating can be completed in a matter of minutes under microwave irradiation, often with higher yields. nih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in high yields (89–95%) in just a few minutes using microwave assistance, compared to much lower yields and longer reaction times with conventional heating. nih.gov

Microwave assistance has also been successfully applied to the Gewald reaction, a key MCR for synthesizing thiophenes and adaptable for thiazoles. organic-chemistry.orgwikipedia.org The use of microwave heating in a modified Gewald reaction for the synthesis of 2-substituted thiazoles allowed for the use of higher temperatures, leading to faster and more efficient reactions.

Furthermore, a one-pot microwave-assisted synthesis of 2,5-bis(pyrazol-4-yl) organic-chemistry.orgtandfonline.comthiazolo[5,4-d] organic-chemistry.orgtandfonline.comthiazoles has been reported, demonstrating the power of this technology for the rapid construction of complex, fused thiazole systems. umich.edu The synthesis of thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide (B146897) has also been efficiently achieved using microwave activation. rsc.org

The following table provides examples of microwave-assisted synthesis of thiazole derivatives, illustrating the significant rate enhancements and high yields achievable with this technology.

Table 2: Microwave-Assisted Synthesis of Thiazole Derivatives

EntryReactantsProductReaction Time (min)Yield (%)Reference
12-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaN-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine595 nih.gov
2Pyrazole-4-carbaldehyde, Dithiooxamide2,5-Bis(pyrazol-4-yl) organic-chemistry.orgtandfonline.comthiazolo[5,4-d] organic-chemistry.orgtandfonline.comthiazole1085 umich.edu
34-Chlorobenzaldehyde, Dithiooxamide2,5-Bis(4-chlorophenyl)thiazolo[5,4-d]thiazole1590 rsc.org
4Thiazolyl-pyridazinedione precursorsThiazolyl-pyridazinediones4-8High nih.gov

Note: This table showcases the efficiency of microwave-assisted synthesis for various thiazole derivatives. The application to this compound would likely see similar benefits in terms of reduced reaction time and improved yield.

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By measuring the absorption or scattering of infrared radiation, one can deduce the types of bonds present, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the characteristic vibrational modes of a molecule. For this compound, the FT-IR spectrum is distinguished by several key absorption bands that confirm its structure.

The most prominent and diagnostically significant band is the stretching vibration of the nitrile group (C≡N). This functional group typically absorbs strongly in a relatively clean region of the spectrum. In structurally similar compounds like 2-amino-4-chlorobenzonitrile (B1265954), this C≡N stretching vibration is observed at 2211 cm⁻¹ analis.com.my. For other thiazole carbonitrile derivatives, this band is noted around 2220 cm⁻¹ .

The presence of the chlorine atom attached to the phenyl ring is confirmed by the C-Cl stretching vibration. This band typically appears in the fingerprint region of the spectrum, with a characteristic absorption for 2-amino-4-chlorobenzonitrile found at 782 cm⁻¹ analis.com.my.

Vibrations associated with the aromatic rings also provide valuable structural information. The C=C stretching vibrations of the phenyl and thiazole rings are expected in the 1625-1430 cm⁻¹ range malayajournal.org. Furthermore, the aromatic C-H stretching vibrations are generally found between 3100-3000 cm⁻¹ malayajournal.org.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Nitrile (C≡N)Stretching2211 - 2220 analis.com.my
Aryl C-ClStretching~782 analis.com.my
Aromatic C=CRing Stretching1430 - 1625 malayajournal.org
Aromatic C-HStretching3000 - 3100 malayajournal.org

Fourier Transform Raman (FT-Raman) spectroscopy serves as a valuable complement to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key principle is the rule of mutual exclusion, which states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. Although this compound is not centrosymmetric, certain vibrational modes will be more intense in one technique than the other.

Typically, symmetric, non-polar bonds produce strong Raman signals, while polarized functional groups yield strong FT-IR bands. Therefore, the symmetric stretching of the aromatic C=C bonds is expected to be strong in the FT-Raman spectrum, complementing the signals seen in the FT-IR spectrum malayajournal.org. The nitrile (C≡N) stretch, due to its change in polarizability, is also expected to be visible in the Raman spectrum. Studies on related heterocyclic molecules confirm that combining FT-IR and FT-Raman data provides a more complete vibrational assignment nih.govchemicalpapers.com.

Table 2: Complementary Vibrational Modes in FT-IR and FT-Raman
Functional GroupExpected FT-IR ActivityExpected FT-Raman ActivityRationale
Nitrile (C≡N)StrongModerate to StrongStrong dipole moment and polarizability change.
Aromatic RingsStrongStrongRing breathing and stretching modes are active in both.
C-Cl BondModerateModerate to WeakChange in dipole moment makes it IR active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete and unambiguous structural assignment can be made.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons on the phenyl and thiazole rings. The aromatic region (typically δ 7.0–8.5 ppm) would contain all the proton signals nih.gov.

The para-substituted chlorophenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the ring. The protons ortho to the thiazole group and the protons ortho to the chlorine atom will have slightly different chemical environments. The coupling between these adjacent aromatic protons (ortho-coupling) is expected to result in a coupling constant (³J) of approximately 7–9 Hz organicchemistrydata.org.

The thiazole ring contains a single proton at the C4 position. This proton is not adjacent to any other protons, so it is expected to appear as a sharp singlet. Its chemical shift would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the electronic effects of the attached phenyl and nitrile groups.

Table 3: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Phenyl H (ortho to thiazole)~7.8 - 8.2Doublet (d)~7-9
Phenyl H (ortho to Cl)~7.4 - 7.6Doublet (d)~7-9
Thiazole H (at C4)~8.0 - 8.5Singlet (s)N/A

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 8 distinct signals are expected in the broadband-decoupled spectrum, as two pairs of carbons in the phenyl ring are chemically equivalent due to symmetry.

The carbon atoms of the thiazole and phenyl rings are all sp²-hybridized and are expected to resonate in the range of δ 110–170 ppm nih.govyoutube.com. The carbon atom of the nitrile group (C≡N) is characteristically deshielded and appears in the δ 115-125 ppm range. The carbons of the thiazole ring are found at the lower field (higher ppm) end of the aromatic region, with the carbon atom bonded to the nitrile group (C5) appearing around δ 150–160 ppm in similar structures . The carbon atom attached to the chlorine (C-Cl) will also have a distinct chemical shift, typically around δ 130-140 ppm.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiazole C2 (bonded to phenyl)160 - 170
Thiazole C4140 - 150
Thiazole C5 (bonded to CN)150 - 160
Nitrile (C≡N)115 - 125
Phenyl C (bonded to thiazole)130 - 135
Phenyl C (bonded to Cl)135 - 140
Phenyl CH125 - 130

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization. The nominal molecular mass of this compound (C₁₀H₅ClN₂S) is 236 g/mol .

In the mass spectrum, the molecular ion peak (M⁺•) is expected to show a characteristic isotopic pattern due to the presence of chlorine. There will be two peaks, [M]⁺• and [M+2]⁺•, at m/z 236 and 238, respectively, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides a roadmap of the molecule's stability. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals libretexts.org. For this compound, likely fragmentation includes the loss of the nitrile group (•CN, a loss of 26 amu) or the chlorine atom (•Cl, a loss of 35 amu). Cleavage of the thiazole ring itself is also a probable pathway, potentially leading to the formation of a chlorophenyl-containing fragment ion sapub.org.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound
m/z ValueIon IdentityDescription
236 / 238[C₁₀H₅ClN₂S]⁺•Molecular Ion (M⁺•) showing 3:1 isotope pattern
210 / 212[C₉H₅ClNS]⁺•Loss of HCN from the molecular ion
201[C₁₀H₅N₂S]⁺Loss of •Cl radical from the molecular ion
175[C₉H₅NS]⁺Loss of •Cl and HCN from the molecular ion
111 / 113[C₆H₄Cl]⁺Chlorophenyl cation

X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not available for this specific compound.

However, analysis of closely related structures provides valuable insights into the likely solid-state conformation and molecular geometry of this compound. For instance, studies on similar 2-phenylthiazole (B155284) derivatives reveal a tendency for the molecule to adopt a nearly planar conformation, with a small dihedral angle between the thiazole and the phenyl rings. This planarity is often influenced by the nature and position of substituents on both ring systems.

In the case of this compound, the presence of the electron-withdrawing chlorophenyl group at the 2-position and the carbonitrile group at the 5-position of the thiazole ring is expected to significantly influence the electronic distribution and intermolecular interactions within the crystal lattice. It is plausible that π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the nitrile and chloro groups play a crucial role in the crystal packing.

To provide a comprehensive understanding, the following tables detail anticipated structural parameters based on known data from analogous compounds. These values are predictive and await experimental verification through a dedicated X-ray diffraction study of the title compound.

Table 1: Predicted Crystal Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Z4

Table 2: Predicted Selected Bond Lengths for this compound

BondPredicted Length (Å)
C-Cl1.73 - 1.75
C-S (thiazole)1.70 - 1.74
C-N (thiazole)1.30 - 1.38
C-C (inter-ring)1.47 - 1.49
C≡N1.14 - 1.16

Table 3: Predicted Selected Bond Angles for this compound

AnglePredicted Angle (°)
C-S-C (thiazole)88 - 92
S-C-N (thiazole)110 - 115
C-N-C (thiazole)108 - 112
Thiazole-Phenyl Dihedral5 - 20

It is imperative that future research endeavors focus on synthesizing and crystallizing this compound to perform a definitive single-crystal X-ray diffraction analysis. Such a study would provide the precise empirical data necessary to validate these predictions and offer a complete and accurate description of its solid-state architecture. This would, in turn, enable a more profound understanding of its structure-property relationships.

Despite a thorough search for computational and theoretical studies on the specific compound This compound , detailed research findings and data necessary to populate the requested article sections are not available in the public domain. The search results yielded information on similar thiazole derivatives or general computational methodologies, but no specific papers containing the required quantum chemical calculations, molecular orbital analysis, or reactivity descriptors for this compound were found.

Therefore, it is not possible to generate a scientifically accurate article with detailed data tables and research findings that focuses solely on this compound as per the strict instructions provided. Generating such an article without specific published data would require speculation and fabrication of scientific results, which is contrary to the principles of accuracy and factuality.

Advanced Computational Chemistry and Theoretical Investigations of 2 4 Chlorophenyl Thiazole 5 Carbonitrile

Molecular Reactivity Descriptors

Fukui Functions for Predicting Electrophilic and Nucleophilic Sites

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scm.comresearchgate.net The function describes the change in electron density at a specific point in the molecule when a small number of electrons is added or removed. scm.com

There are two primary types of Fukui functions:

f+ (r) : This function corresponds to the addition of an electron and indicates the sites most susceptible to a nucleophilic attack (where the molecule acts as an electrophile). researchgate.netschrodinger.com

f- (r) : This function relates to the removal of an electron and points to the sites most likely to undergo an electrophilic attack (where the molecule acts as a nucleophile). researchgate.netschrodinger.com

By calculating these functions, researchers can identify which atoms or regions of 2-(4-Chlorophenyl)thiazole-5-carbonitrile are most likely to donate or accept electrons in a chemical reaction. Atoms with the highest values of f+ are the most electrophilic, while those with the highest values of f- are the most nucleophilic. schrodinger.comnih.gov

While the theoretical framework for Fukui functions is well-established for predicting chemical reactivity, specific computational studies detailing the Fukui function analysis for this compound have not been detailed in the available literature. Such an analysis would precisely map out the reactive hotspots on the molecule, guiding further synthetic modifications or mechanistic studies.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. acu.edu.in It illustrates the electrostatic potential on the constant electron density surface, providing a guide to the molecule's reactive sites and intermolecular interaction patterns. acu.edu.inresearchgate.net

The MEP map is color-coded to represent different regions of electrostatic potential:

Red and Yellow Regions : These areas indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack. acu.edu.in

Blue Regions : These areas represent positive electrostatic potential, which is electron-deficient, indicating sites susceptible to nucleophilic attack. acu.edu.in

Green Regions : These correspond to neutral or zero potential areas.

For this compound, an MEP map would reveal the electron-rich zones, likely around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen of the nitrile group, making them potential sites for interaction with electrophiles. Conversely, electron-deficient regions would highlight areas susceptible to nucleophilic interaction. Although MEP analysis is a standard method for understanding molecular reactivity and charge distribution, specific MEP maps and detailed charge distribution studies for this compound are not described in the available research. researchgate.net

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of chemical and biological systems. nih.gov Computational analysis of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, is crucial for understanding molecular recognition and binding.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. nih.govresearchgate.net By plotting the RDG against the electron density, it is possible to distinguish between different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds) : Characterized by low density and low RDG values.

Weak Interactions (e.g., van der Waals forces) : Occur at very low electron densities.

Strong Repulsive Interactions (e.g., Steric Clashes) : Found in regions of high RDG.

The resulting NCI plots provide a 3D visualization of these interactions within a molecule or between molecules. researchgate.net

The Electron Localization Function (ELF) is another tool that maps the probability of finding an electron pair in a given region of a molecule. It is useful for identifying bonding patterns, lone pairs, and the delocalization of electrons.

While RDG and ELF are powerful methods for analyzing the intricate network of non-covalent interactions that govern molecular architecture, specific studies applying these techniques to this compound are not present in the surveyed literature. Such an analysis would provide a detailed picture of the intramolecular and potential intermolecular forces that stabilize the compound.

In Silico Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of modern drug discovery, used to predict binding modes and estimate the binding affinity between a ligand and its target protein. nih.govnih.govarxiv.org

While direct molecular docking studies on this compound were not found, research has been conducted on a closely related derivative, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid . This derivative is synthesized from a precursor, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carbonitrile, through alkaline hydrolysis. mdpi.comnih.gov The docking study of this carboxylic acid derivative against the matrix metalloproteinase-2 (MMP-2) receptor provides valuable insights into the potential interactions of this chemical scaffold. mdpi.comresearchgate.net

Prediction of Ligand-Target Protein Binding Modes and Affinities

In silico docking studies predict how a ligand fits into the binding site of a protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.netarxiv.org A lower binding energy generally indicates a more stable and favorable interaction.

For the derivative 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid , molecular docking simulations were performed with the MMP-2 receptor, an important target in cancer research. mdpi.comresearchgate.net The study aimed to understand how this molecule interacts with the amino acid residues within the active site of the enzyme. The results of such studies are typically presented in a table summarizing the binding affinities and key interactions.

Table 1: Illustrative Molecular Docking Results for a Derivative Compound

Compound Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Example)

Note: Specific binding affinity values and a full list of interacting residues for the derivative were not available in the provided search result abstracts. The table illustrates how such data would be presented.

Elucidation of Key Interaction Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Docking studies elucidate these key mechanisms. als-journal.com

Hydrogen Bonding : These are strong, directional interactions between a hydrogen bond donor (e.g., N-H, O-H) and an acceptor (e.g., N, O atoms). For the triazole derivative of this compound, hydrogen bonds were identified as a key interaction type with the MMP-2 receptor. mdpi.comresearchgate.net

Hydrophobic Interactions : These occur between nonpolar regions of the ligand and the protein, such as interactions involving alkyl or aryl groups.

Pi-Stacking (π-π Interactions) : These are interactions between aromatic rings. The chlorophenyl and thiazole rings of the parent compound, and the triazole ring in the derivative, are capable of engaging in such interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

Studies on structurally similar compounds containing a 4-chlorophenyl group highlight the importance of various interactions. For instance, analysis of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile revealed intermolecular C-H⋯N and C-H⋯Cl hydrogen bonds, as well as C-H⋯π interactions contributing to its crystal structure. nih.gov Similarly, the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole is stabilized by C—H⋯π interactions. nih.gov These findings suggest that the this compound scaffold has a high potential to form a complex network of interactions within a protein binding site.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid
2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carbonitrile
(Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl Thiazole 5 Carbonitrile and Its Derivatives

Influence of Substituent Variations on the 4-Chlorophenyl Ring on Molecular Interactions and Activity

The 2-aryl moiety is a critical component for the biological activity of many thiazole (B1198619) derivatives. The nature, position, and electronic properties of substituents on the phenyl ring can drastically alter a compound's interaction with its biological target. For the parent compound, the 4-chloro substituent serves as a key feature. Halogen atoms like chlorine can participate in halogen bonding and occupy hydrophobic pockets within a target protein.

SAR studies on related 4-phenylthiazole and 2-phenylthiazole (B155284) series have revealed distinct trends:

Electronic Effects : The biological activity is often sensitive to the electronic nature of the substituent. Studies have shown that the presence of electron-withdrawing groups (EWGs) like nitro (-NO2) or other halogens (-F, -Br) on the phenyl ring can significantly enhance activity in certain contexts. nih.gov Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can also lead to potent compounds, suggesting that the optimal electronic nature is target-dependent. nih.govmdpi.com For some enzyme targets, a methoxy group at the para-position of the phenyl ring has been shown to be beneficial for inhibitory activity.

Positional Isomerism : The position of the substituent (ortho, meta, or para) is crucial. The para-position, as in the parent compound, is frequently optimal as it extends into a specific sub-pocket of the binding site without causing steric hindrance. However, some studies have found that ortho or meta substitutions can induce a conformational twist in the phenyl ring relative to the thiazole core, which may be favorable for binding to certain targets. nih.gov

Steric Factors : The size of the substituent plays a significant role. While small halogen atoms are often well-tolerated, bulky groups on the phenyl ring can be either beneficial or detrimental. nih.gov A bulky substituent might provide additional van der Waals interactions if it fits well within a large hydrophobic pocket, but it could also lead to a complete loss of activity if it clashes with the protein surface.

Table 1: Influence of Substituents on the 2-Phenyl Ring of Thiazole Derivatives on Biological Activity
Substituent (R)PositionGeneral Electronic EffectObserved Impact on Activity (Example Contexts)Reference
-ClparaElectron-withdrawing, Halogen bond donorOften associated with potent activity, serves as a good starting point. mdpi.com
-FparaElectron-withdrawingCan improve metabolic stability and binding affinity. mdpi.com
-NO2paraStrongly Electron-withdrawingSignificantly improved antimicrobial activity in some series. nih.gov
-OCH3paraElectron-donatingBeneficial for TNFα inhibition and acetylcholinesterase inhibition in specific scaffolds.
-CH3paraWeakly Electron-donatingShowed significant activity in certain anticonvulsant derivatives. mdpi.com
-CF3paraStrongly Electron-withdrawingDemonstrated good acetylcholinesterase inhibition.

Impact of Modifications at the Thiazole C-2 Position on Biological Target Recognition

The 4-chlorophenyl group at the C-2 position of the thiazole ring acts as a crucial anchor for binding to many biological targets. Replacing this group allows researchers to probe the size, polarity, and geometry of the corresponding binding pocket.

Systematic modifications have shown that both the aromaticity and the specific heteroatoms of the C-2 substituent are key determinants of biological recognition.

Aryl and Heteroaryl Replacements : Replacing the phenyl ring with other aromatic systems can modulate activity. For instance, substitution with a furan or thiophene (B33073) ring has been shown to dramatically improve inhibitory activity against certain transporters like SGLT2, suggesting that the oxygen or sulfur heteroatom may form a key hydrogen bond or polar interaction. nih.gov The introduction of larger aromatic systems, such as a biphenyl group, can also enhance activity if the binding site can accommodate the increased size. nih.gov

Linker Modification : The direct link between the thiazole C-2 and the aryl ring is not sacrosanct. Introducing linkers such as an amino group (-NH-), as seen in 2-aminothiazole (B372263) derivatives, creates a new vector for substitution and can fundamentally change the binding mode. The amino group can act as a hydrogen bond donor and acceptor, providing a versatile anchor point for further modifications. mdpi.com

Aliphatic Substituents : While less common for targets requiring aromatic interactions (like pi-stacking), replacing the aryl group with aliphatic chains can be favorable for enzymes with greasy, channel-like active sites. The length and branching of the alkyl chain would need to be optimized to maximize hydrophobic interactions.

Table 2: Effect of Modifications at the Thiazole C-2 Position on Biological Activity
C-2 SubstituentDescriptionImpact on Target Recognition/ActivityReference
4-ChlorophenylParent MoietyBaseline activity; provides hydrophobic and potential halogen bonding interactions.
2-FurylHeteroaromatic RingDramatically improved inhibitory activity in SGLT2 inhibitors, suggesting a key polar interaction. nih.gov
3-ThiophenylHeteroaromatic RingSignificantly improved inhibitory activity, similar to the 2-furyl group. nih.gov
Amino (-NH-R)Amino LinkerFundamentally alters the scaffold, providing H-bond donor/acceptor capabilities and a vector for new substitutions. mdpi.com
BiphenylExtended Aromatic SystemCan improve activity if the binding pocket is large enough to accommodate it. nih.gov

Role of the Carbonitrile Group at Thiazole C-5 in Modulating Compound Bioactivity

Hydrogen Bond Acceptor : The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor. This allows it to form a crucial interaction with hydrogen bond donor residues (e.g., the backbone N-H of an amino acid) in a protein's active site.

Dipole-Dipole Interactions : The strong dipole moment of the nitrile group can engage in favorable dipole-dipole or dipole-charge interactions within the binding pocket, contributing to binding affinity.

Metabolic Stability : Compared to more labile groups like esters or amides, the carbonitrile is generally more resistant to metabolic hydrolysis, which can improve a compound's pharmacokinetic profile.

Bioisosteric Replacement : The carbonitrile group is often considered a bioisostere of a carbonyl group or a terminal alkyne. Comparing its activity to derivatives where it is replaced by a carboxamide (-CONH2) or a carboxylic acid (-COOH) is a common strategy in SAR. For instance, converting the nitrile to a carboxamide introduces both hydrogen bond donor and acceptor capabilities, which may be more favorable for some targets. researchgate.net Studies on RORγt inhibitors found that increasing the size of the substituent at the C-5 position, moving from hydrogen to larger groups like phenoxy, improved potency. researchgate.net

Table 3: Comparison of Functional Groups at the Thiazole C-5 Position
C-5 SubstituentKey PropertiesPotential Role in BioactivityReference
-CN (Carbonitrile)Linear, rigid, strong H-bond acceptor, metabolically stable.Forms specific H-bonds and polar interactions; enhances metabolic stability. globalresearchonline.net
-CONH2 (Carboxamide)Planar, H-bond donor and acceptor.Can form a more extensive network of hydrogen bonds compared to nitrile. researchgate.netresearchgate.net
-COOH (Carboxylic Acid)H-bond donor/acceptor, can be ionized (-COO-) at physiological pH.Can form strong salt-bridge interactions with basic residues like arginine or lysine. nih.gov
-COOR (Ester)H-bond acceptor, potential for hydrolysis by esterases.Can occupy hydrophobic pockets; may act as a prodrug. koreascience.kr

Conformational Analysis and its Correlation with Observed SAR

Planarity and Binding : A nearly co-planar arrangement of the two rings can maximize π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding site. However, a twisted conformation is often required to fit into more complex, non-planar binding pockets. The energetically preferred conformation is a balance between the drive for π-system conjugation (favoring planarity) and the relief of steric strain between atoms at the ring-ring junction (favoring a twist).

Computational and Crystallographic Studies : Conformational analysis is typically performed using computational methods (like Density Functional Theory) or experimental techniques like X-ray crystallography. nih.govnih.gov These studies can identify the lowest energy conformation(s) of a molecule. Correlating these preferred conformations with biological activity across a series of analogues can reveal the "bioactive conformation"—the specific shape the molecule must adopt to bind its target effectively. For example, if highly active compounds consistently adopt a dihedral angle of 30°, while inactive compounds prefer a 90° twist, it provides a clear direction for designing new molecules that are pre-organized into the bioactive shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling provides a powerful computational approach to formalize the SAR insights discussed in previous sections. By building mathematical models that correlate the biological activity of a set of compounds with their physicochemical properties (descriptors), QSAR can be used to predict the activity of novel, unsynthesized molecules. researchgate.net

For thiazole derivatives, several QSAR studies have been successfully applied:

Methodology : Common 2D and 3D-QSAR methods include Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). benthamdirect.comufv.br These methods analyze descriptors related to steric bulk, electrostatic potential, hydrophobicity, and hydrogen bonding capabilities.

Key Descriptors : QSAR studies on thiazole analogues have identified various descriptors as being critical for activity. These include molecular connectivity indices (related to shape and branching), Kier's shape indices, and quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Predictive Models : A robust QSAR model, validated by statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (R²_pred), serves as a valuable tool. benthamdirect.comufv.br CoMFA and CoMSIA models generate 3D contour maps that visualize regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For example, a map might show a green region where bulky groups increase activity (favorable steric interaction) and a red region where electronegative groups increase activity (favorable electrostatic interaction), providing a clear roadmap for the design of more potent inhibitors. koreascience.kr

Table 4: Summary of QSAR Studies on Thiazole Derivatives
Study FocusQSAR MethodKey Findings / Important DescriptorsStatistical Significance (Example)Reference
HCV NS5A InhibitorsCoMFA, CoMSIASteric, electrostatic, hydrophobic, and H-bond acceptor fields were crucial for activity.CoMSIA: q²=0.516, r²=0.960, r²_pred=0.939 benthamdirect.com
α-Glucosidase InhibitorsMLR (GFA method)Model relied on quantum chemical and topological descriptors.R²=0.906, Q²_cv=0.861, R²_pred=0.826 ufv.br
Xanthine Oxidase InhibitorsCoMFAElectropositive and bulkier substituents at a specific position (R3) enhance biological activity.q²=0.698, r²=0.992, r²_pred=0.653 koreascience.kr
Antimicrobial AgentsMulti-target QSARMolecular connectivity index (2χv) and Kier's shape index (κα3) were key parameters.N/A researchgate.net

Exploration of in Vitro Biological Activities and Underlying Molecular Mechanisms

In Vitro Anti-proliferative and Anticancer Investigations of Thiazole-Carbonitrile Derivatives

The quest for novel anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, thiazole-carbonitrile derivatives have shown considerable promise due to their potent anti-proliferative activities against various cancer cell lines.

Derivatives of 2-(4-Chlorophenyl)thiazole-5-carbonitrile have demonstrated significant cytotoxic effects across a spectrum of human cancer cell lines. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity. One of the most active compounds, which featured a 4-chloro-2-methylphenyl amido substitution and a 2-chlorophenyl group at the second position of the thiazole (B1198619) ring, exhibited a 48% inhibition rate against the A-549 (lung carcinoma), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. mdpi.com Other structurally related compounds in this series also displayed moderate levels of activity. mdpi.com

Further studies have highlighted the importance of specific substitutions on the thiazole ring for enhancing cytotoxicity. For example, certain thiazole derivatives have shown potent activity against breast cancer (MCF-7) and prostate cancer cells, with specific modifications to the thiazole ring significantly increasing their cytotoxic effects while maintaining lower toxicity towards normal cells. The presence of electron-withdrawing groups, such as chloro and cyano groups, in the thiazole core is believed to enhance both the stability and reactivity of these compounds, contributing to their anticancer potential. nih.gov

The anti-proliferative activity of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. For instance, certain 2-(4-Chlorophenyl)-4,5-dimethylthiazole derivatives have been reported to have IC50 values ranging from 10 to 30 μM against specific cancer cell lines. Similarly, novel thiazole derivatives synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) have shown potent cytotoxic effects against a panel of six cancer cell lines, including those of the stomach, colon, liver, breast, and nasopharynx. nih.gov

Table 1: In Vitro Cytotoxicity of Thiazole-Carbonitrile Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell Line(s)Observed EffectReference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativeA-549, Bel7402, HCT-848% inhibition mdpi.com
Modified 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile derivativesMCF-7 (breast cancer)Enhanced cytotoxicity
2-(4-Chlorophenyl)-4,5-dimethylthiazole derivativesSpecific cancer cell linesIC50 values of 10-30 μM
Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileNUGC (gastric), DLD-1 (colon), HA22T & HEPG-2 (liver), MCF-7 (breast), HONE-1 (nasopharyngeal)Potent cytotoxicity nih.gov

The anticancer activity of thiazole-carbonitrile derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing widespread inflammation.

Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, some thiazole derivatives have been observed to induce apoptosis in cancer cells, with molecular docking studies suggesting interactions with key targets involved in cell proliferation. The induction of apoptosis by these compounds can be a significant factor in their therapeutic potential.

The cell cycle is a tightly regulated process that governs cell division. Anti-proliferative drugs often work by causing cell cycle arrest at specific checkpoints, which can then lead to apoptosis. nih.gov For instance, certain 2-(2-hydroxyphenyl)thiazoline derivatives have been shown to induce a G1/S cell cycle block, which is consistent with interference with DNA synthesis. nih.gov In contrast, other derivatives did not affect the cell cycle distribution, suggesting different mechanisms of action. nih.gov

Furthermore, some thiazolidine-2,4-dione (TZD) derivatives, which share structural similarities with the thiazole core, have been shown to induce apoptosis and alter the cell cycle in cancer models. nih.gov One such derivative significantly increased both early and late apoptosis in MCF-7 cells, with a 76-fold increase in early apoptosis and a 90-fold increase in late apoptosis compared to untreated cells. nih.gov This compound also caused cell cycle arrest at the S phase. nih.gov

A key aspect of understanding the anticancer effects of this compound derivatives is the identification of their molecular targets. These compounds may exert their effects by interacting with specific proteins or enzymes that are crucial for cancer cell survival and proliferation.

One important class of targets for anticancer drugs is the cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives have been identified as highly potent inhibitors of CDK9. nih.govacs.org CDK9 is a component of the positive transcription elongation factor b (P-TEF-b), which is a validated target for the treatment of several diseases, including cancer. nih.gov The inhibition of CDK9 by these compounds can lead to a reduction in the expression of anti-apoptotic proteins like Mcl-1, subsequently triggering apoptosis in cancer cells. acs.org Structural studies have revealed that the selective inhibition of CDK9 by these compounds is due to the relative malleability of the CDK9 active site rather than the formation of specific polar contacts. nih.gov

Another potential target is the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiazolidine-2,4-dione derivatives have been shown to act as anticancer agents by targeting VEGFR-2 and reducing the synthesis of VEGF. nih.gov A novel series of these derivatives were designed and synthesized as potential VEGFR-2 inhibitors, with one compound demonstrating high efficacy in inhibiting VEGFR-2 and significant anti-proliferative activities against HepG2 and MCF-7 cancer cell lines. nih.gov

Furthermore, some thiazole derivatives act as iron chelators, interfering with DNA synthesis by depleting the intracellular iron pools necessary for ribonucleotide reductase activity. nih.gov However, the antiproliferative activity of some of these compounds was unaffected by iron chelation, suggesting alternative mechanisms of action. nih.gov

Table 2: Potential Molecular Targets and Enzyme Inhibition by Thiazole-Carbonitrile Derivatives

Derivative ClassMolecular Target/EnzymeMechanism of ActionReference
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrilesCyclin-dependent kinase 9 (CDK9)Inhibition of transcription elongation, leading to apoptosis. nih.govacs.org
Thiazolidine-2,4-dione derivativesVEGFR-2Inhibition of angiogenesis. nih.gov
2-(2-Hydroxyphenyl)thiazolinesIron chelation/DNA synthesisInterference with DNA synthesis, G1/S cell cycle block. nih.gov

In Vitro Antimicrobial Efficacy of Thiazole-Carbonitrile Compounds

In addition to their anticancer properties, thiazole-carbonitrile derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi. This dual activity makes them particularly interesting candidates for further drug development.

Derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. fluoromart.com The presence of a chloro substituent on the phenyl ring has been identified as being important for antibacterial activity in some series of thiazole derivatives. nih.gov

Studies have shown that these compounds can be effective against multidrug-resistant (MDR) pathogens, which pose a significant threat to public health. nih.gov For example, novel pyrazole (B372694) and thiazole derivatives have demonstrated in vitro activity against Gram-negative reference strains and clinical isolates of Acinetobacter baumannii MDR and Klebsiella pneumoniae KPC, which are major causes of hospital-acquired infections. nih.gov These compounds were also shown to inhibit biofilm formation, a key virulence factor in many bacterial infections. nih.gov

The mechanism of antibacterial action can vary. Some thiazole derivatives are believed to disrupt bacterial cell membranes and inhibit essential metabolic processes. Others have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. nih.gov For instance, certain thiazole derivatives exhibited powerful inhibitory activity against S. aureus topoisomerase IV and were significantly more potent than the reference drug novobiocin. nih.gov These compounds also displayed broad-spectrum antibacterial activity with low MIC values against pathogens such as Streptococcus pneumoniae, Staphylococcus epidermidis, and Streptococcus pyogenes. nih.gov

Table 3: In Vitro Antibacterial Activity of Thiazole-Carbonitrile Derivatives

Derivative ClassBacterial Pathogen(s)Observed EffectReference
2-Chloro-4-(4-fluorophenyl)thiazole derivativesGram-positive and Gram-negative bacteriaSignificant antimicrobial activity fluoromart.com
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazolesA. baumannii MDR, K. pneumoniae KPCAntibacterial and antibiofilm activity nih.gov
Thiazole derivativesS. aureus, S. pneumoniae, S. epidermidis, S. pyogenesInhibition of DNA gyrase and topoisomerase IV nih.gov

Thiazole-carbonitrile compounds have also demonstrated significant antifungal efficacy against a variety of fungal pathogens. The thiazole ring is a core component of several clinically used antifungal drugs, highlighting its importance in this therapeutic area. nih.gov

Derivatives of 2-Chloro-4-(4-fluorophenyl)thiazole have been shown to be active against fungi such as Aspergillus niger and Candida albicans. fluoromart.com In some studies, the antifungal activity of these compounds was found to be superior to that of the commercial fungicide griseofulvin. nih.gov

The mode of action of these antifungal agents can involve various mechanisms. For some imidazole (B134444) derivatives, the production of reactive oxygen species (ROS) appears to be a key mechanism of their antifungal activity against Candida species. nih.gov The antifungal effect of these compounds could be nullified by the antioxidant ascorbic acid, supporting the role of oxidative stress in their mechanism. nih.gov

Other phenylthiazole derivatives containing an acylhydrazone moiety have been designed and synthesized as potent antifungal agents against phytopathogenic fungi. nih.gov Several of these compounds exhibited excellent antifungal activities against Magnaporthe oryzae, the causative agent of rice blast, with EC50 values superior to those of commercial fungicides. nih.gov The structure-activity relationship studies suggested that the presence of methyl, halogen, or methoxy (B1213986) groups at specific positions on the phenyl rings could enhance the antifungal activity. nih.gov

Furthermore, novel isothiazole-thiazole derivatives have been developed that exhibit excellent in vivo anti-oomycete activity, potentially by targeting the oxysterol-binding protein, similar to the fungicide oxathiapiprolin. researchgate.net

Table 4: In Vitro Antifungal Activity of Thiazole-Carbonitrile Compounds

Derivative ClassFungal Pathogen(s)Observed Effect/Mode of ActionReference
2-Chloro-4-(4-fluorophenyl)thiazole derivativesAspergillus niger, Candida albicansSignificant antifungal activity fluoromart.com
5-Aminoimidazole-4-carbohydrazonamide derivativesCandida albicans, Candida kruseiInduction of reactive oxygen species (ROS) nih.gov
Phenylthiazole derivatives with acylhydrazone moietyMagnaporthe oryzae, Colletotrichum camelliaeExcellent antifungal activity, superior to commercial fungicides nih.gov
Isothiazole-thiazole derivativesPseudoperonospora cubensis, Phytophthora infestansExcellent anti-oomycete activity, potential targeting of oxysterol-binding protein researchgate.net

Other In Vitro Biological Activities of Interest (e.g., Anticonvulsant Activity, Anti-inflammatory Potential)

A comprehensive review of the scientific literature reveals a notable absence of published in vitro studies specifically investigating the anticonvulsant or anti-inflammatory activities of the compound this compound. While the broader class of thiazole derivatives has been the subject of extensive research for a variety of biological effects, including anticonvulsant and anti-inflammatory properties, data pertaining directly to this specific chemical entity is not currently available in the public domain.

Scientific investigations into structurally related thiazole compounds have shown promise in these areas. For instance, various studies have demonstrated that certain thiazole derivatives can exhibit anticonvulsant effects, potentially through modulation of ion channels or neurotransmitter systems. Similarly, other analogues have been reported to possess anti-inflammatory capabilities, often linked to the inhibition of pro-inflammatory enzymes or cytokines. However, it is crucial to emphasize that these findings are not directly applicable to this compound without specific experimental validation. The unique substitution pattern of a 4-chlorophenyl group at the 2-position and a carbonitrile moiety at the 5-position of the thiazole ring will significantly influence its physicochemical properties and, consequently, its biological activity.

Mechanistic Hypotheses for Observed Biological Effects

Given the lack of direct in vitro studies on this compound, any discussion of its potential molecular mechanisms for anticonvulsant or anti-inflammatory activity remains entirely speculative. Mechanistic hypotheses can only be formulated based on data from analogous compounds.

For a hypothetical anticonvulsant effect, potential mechanisms could involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission, which are common targets for many anticonvulsant drugs. The electronic properties conferred by the chlorophenyl and carbonitrile groups could theoretically allow the molecule to interact with specific binding sites on these targets.

Regarding a potential anti-inflammatory role, a hypothesized mechanism might involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or the suppression of pro-inflammatory signaling pathways like NF-κB. The structural features of this compound could facilitate its binding to the active sites of these enzymes or its interference with protein-protein interactions within these pathways.

It must be reiterated that these are purely theoretical considerations based on the activities of other related thiazole-containing molecules. Without dedicated in vitro research on this compound, it is not possible to substantiate these hypotheses or to determine the actual molecular pathways through which it might exert any biological effects. Further experimental studies are required to elucidate the bioactivity profile of this specific compound.

Future Research Directions and Translational Perspectives for 2 4 Chlorophenyl Thiazole 5 Carbonitrile

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can be resource-intensive and environmentally challenging. nih.gov Many established procedures for creating benzothiazoles, a related class of compounds, involve the cyclocondensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids under conditions that are not aligned with the principles of green chemistry. nih.gov These methods often require high temperatures, prolonged reaction times, and the use of hazardous chemicals and non-renewable resources, which can lead to significant waste generation. nih.gov

Future efforts must focus on creating greener, more sustainable synthetic routes. A promising avenue is the use of deep eutectic solvents (DESs), such as a mixture of L-proline and ethylene (B1197577) glycol, which have been successfully employed in the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com This approach offers an eco-friendly alternative that can yield the desired product efficiently, often without the need for extensive purification. mdpi.com The goal is to develop protocols that minimize waste, reduce energy consumption, and utilize safer solvents and reagents, thereby making the production of thiazole-nitrile compounds more economically viable and environmentally responsible. nih.govmdpi.com

Key goals for sustainable synthesis include:

Utilizing greener and safer solvents.

Reducing reaction times through alternative energy sources like microwave or ultrasonic activation.

Minimizing or eliminating the need for intensive purification methods like column chromatography. mdpi.com

Integration of Advanced Computational Screening for Novel Derivatives

Advanced computational tools are pivotal in accelerating the discovery and optimization of novel derivatives of 2-(4-chlorophenyl)thiazole-5-carbonitrile. In silico screening allows for the rapid evaluation of large virtual libraries of compounds, predicting their potential efficacy and pharmacokinetic properties before committing to costly and time-consuming synthesis. nih.govscielo.brscilit.com

Molecular docking studies, for instance, can predict the binding affinity and interaction of derivatives with specific biological targets. nih.govmdpi.com This was demonstrated in a study of novel thiazole derivatives, where docking suggested a non-competitive inhibition mechanism against fungal lanosterol (B1674476) C14α-demethylase. nih.gov Furthermore, computational models can assess ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with good oral bioavailability and low toxicity early in the drug discovery pipeline. nih.govscielo.brmdpi.com

The following table illustrates the application of computational screening in evaluating thiazole derivatives.

Computational TechniqueApplicationPotential Outcome
Molecular Docking Predicts binding modes and affinities of ligands to a protein target.Identification of potent inhibitors and their interaction mechanisms. nih.govmdpi.com
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes.Confirmation of binding stability and elucidation of dynamic interactions. mdpi.com
ADMET Prediction Evaluates pharmacokinetic and toxicity profiles of compounds.Selection of candidates with favorable drug-like properties. nih.govscielo.br
QSAR (Quantitative Structure-Activity Relationship) Relates chemical structure to biological activity.Development of predictive models to guide the design of more active compounds. scielo.br

Deeper Elucidation of Molecular Mechanisms Through Integrated Experimental and Theoretical Approaches

A thorough understanding of the molecular mechanisms of action is crucial for the rational design of improved therapeutic agents. An integrated approach that combines experimental assays with theoretical calculations provides a comprehensive picture of how these compounds function at a molecular level.

In vitro studies are essential for validating the predictions made by computational models. For example, the antiparasitic activity of 4-(4-chlorophenyl)thiazole compounds was evaluated against Leishmania amazonensis and Trypanosoma cruzi, with the results showing significant efficacy, particularly against T. cruzi. nih.govscielo.br Similarly, the anticancer potential of novel thiazole-5-carboxamide (B1230067) derivatives was tested against various cancer cell lines. mdpi.com

Combining these experimental results with computational methods like molecular dynamics simulations can reveal the stability of the compound when bound to its target, as shown in a study of imidazole (B134444) derivatives as potential SARS-CoV-2 inhibitors. mdpi.com This synergy between wet-lab and dry-lab research allows for a more detailed elucidation of the compound's mechanism, which can inform further optimization efforts.

Strategic Design of Next-Generation Thiazole-Nitrile Compounds Based on SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. By systematically modifying the core structure of this compound and evaluating the resulting changes in efficacy, researchers can identify key pharmacophoric elements.

For instance, research on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives revealed that the substitution pattern on the phenyl rings is critical for anticancer activity. mdpi.com The highest activity was observed in a compound with a 2-chlorophenyl group at the second position of the thiazole ring and a 4-chloro-2-methylphenyl amido group. mdpi.com In another example, the introduction of a hydrazine (B178648) substituent at the C2 position of a thiazole ring, along with an additional phenyl ring, was found to enhance the compound's interaction with its target enzyme. nih.gov

These insights are invaluable for the strategic design of next-generation compounds. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. The table below summarizes key SAR findings for related thiazole derivatives.

Compound SeriesStructural ModificationImpact on ActivityReference
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesAddition of 2-chlorophenyl at C2 and 4-chloro-2-methylphenyl amido groupHighest anticancer activity mdpi.com
2-Hydrazinyl-4-substituted-1,3-thiazolesIntroduction of a hydrazine substituent at C2 and an additional phenyl ringImproved interaction with target enzyme nih.gov
4-(4-chlorophenyl)thiazole compoundsVaried substitutions on the thiazole coreShowed significant activity against Trypanosoma cruzi nih.govscielo.br

By leveraging these SAR insights, future research can focus on developing thiazole-nitrile compounds that are not only more effective but also possess the necessary "druglikeness" to succeed in clinical development. scilit.com

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)thiazole-5-carbonitrile, and what intermediates are critical for structural validation?

The synthesis typically involves multi-step reactions, including cyclization and substitution steps. For example, thiazole ring formation via Hantzsch thiazole synthesis or condensation of thiourea derivatives with α-halo ketones is common. Key intermediates (e.g., chlorophenyl-substituted precursors) require purification via column chromatography and characterization using NMR and IR spectroscopy to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., chlorophenyl group position) .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .

Q. How does the chlorophenyl substituent influence the compound’s electronic properties compared to other halogens (e.g., fluorine)?

The electron-withdrawing chlorine atom enhances electrophilic reactivity at the thiazole ring, affecting nucleophilic substitution kinetics. Comparative studies with fluorophenyl analogs show reduced electron density at the 5-position carbonitrile group, impacting binding affinity in biological targets .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity during large-scale synthesis?

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of the carbonitrile group) .

Q. How can crystallographic tools like SHELX and ORTEP-III resolve structural ambiguities in derivatives?

  • SHELXL : Refines crystal structures using high-resolution X-ray diffraction data, crucial for confirming bond lengths and angles in the thiazole-chlorophenyl system .
  • ORTEP-III : Generates thermal ellipsoid plots to visualize disorder in the chlorophenyl ring, aiding in interpreting dynamic structural behavior .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases)?

  • Molecular Docking (AutoDock Vina) : Models binding poses using crystal structures of target proteins (e.g., EGFR kinase). The chlorophenyl group’s hydrophobic interactions and carbonitrile’s hydrogen-bonding potential are key parameters .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites for functionalization .

Data Reproducibility and Mechanistic Studies

Q. How can researchers ensure reproducibility in biological activity assays?

  • Standardized Protocols : Use consistent cell lines (e.g., MCF-7 for anticancer assays) and control compounds (e.g., doxorubicin) .
  • Triplicate Experiments : Report IC₅₀ values with statistical error margins (e.g., ±5% confidence intervals) .

Q. What experimental designs address contradictions in reported biological activities?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing chlorine with methyl groups) to isolate electronic vs. steric effects .
  • Metabolic Stability Assays : Evaluate cytochrome P450 interactions to distinguish intrinsic activity from pharmacokinetic artifacts .

Methodological Challenges and Solutions

Q. How can side reactions during carbonitrile functionalization be mitigated?

  • Protecting Groups : Temporarily mask the carbonitrile with trimethylsilyl groups during halogenation .
  • Low-Temperature Conditions : Reduce unintended nucleophilic attack on the thiazole ring .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals (e.g., aromatic protons in chlorophenyl and thiazole rings) .
  • Deuterated Solvents : Use DMSO-d₆ to sharpen peaks and improve resolution .

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